Tert-butyl 4-bromo-3-iodo-indazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-bromo-3-iodo-indazole-1-carboxylate is a synthetic organic compound with the molecular formula C12H12BrIN2O2. It is a derivative of indazole, a bicyclic heterocycle that is significant in medicinal chemistry due to its presence in various biologically active molecules
Scientific Research Applications
Tert-butyl 4-bromo-3-iodo-indazole-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer, inflammation, and infectious diseases.
Chemical Biology: The compound is used in the development of chemical probes to study biological pathways and molecular interactions.
Material Science: It is employed in the synthesis of functional materials, such as organic semiconductors and light-emitting diodes (LEDs).
Synthetic Organic Chemistry: The compound is a versatile intermediate in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
Tert-butyl 4-bromo-3-iodo-indazole-1-carboxylate is a complex organic compound . . Indazole derivatives, which this compound is a part of, are known to have a wide range of medicinal applications . They are often used in the treatment of various disorders, including cancer and microbial infections .
Mode of Action
Indazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The bromo and iodo substituents on the indazole ring could potentially enhance the compound’s reactivity, allowing it to interact with its targets more effectively.
Biochemical Pathways
Indazole derivatives are known to affect a wide range of biochemical pathways, depending on their specific targets . These can include pathways involved in cell proliferation, apoptosis, and microbial metabolism .
Pharmacokinetics
The compound’s molecular weight of 42305 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Indazole derivatives are known to have a wide range of effects, including anti-cancer, anti-microbial, and anti-inflammatory activities .
Action Environment
For instance, the compound should be stored in a dark place at room temperature to maintain its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-bromo-3-iodo-indazole-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indazole core, followed by the introduction of bromine and iodine substituents. The tert-butyl ester group is then introduced to protect the carboxylate functionality.
Indazole Core Formation: The indazole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Halogenation: The bromine and iodine atoms are introduced through electrophilic aromatic substitution reactions.
Esterification: The tert-butyl ester group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-bromo-3-iodo-indazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The halogen atoms can be reduced to hydrogen using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN), or other nucleophiles in polar aprotic solvents like dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).
Reduction: Palladium on carbon (Pd/C) and hydrogen gas or lithium aluminum hydride (LiAlH4) in ether.
Major Products Formed
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-bromo-3-chloro-indazole-1-carboxylate: Similar structure but with chlorine instead of iodine.
Tert-butyl 4-bromo-3-fluoro-indazole-1-carboxylate: Similar structure but with fluorine instead of iodine.
Tert-butyl 4-chloro-3-iodo-indazole-1-carboxylate: Similar structure but with chlorine instead of bromine.
Uniqueness
Tert-butyl 4-bromo-3-iodo-indazole-1-carboxylate is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and interactions with biological targets. The combination of these halogens can provide distinct electronic and steric properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
tert-butyl 4-bromo-3-iodoindazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrIN2O2/c1-12(2,3)18-11(17)16-8-6-4-5-7(13)9(8)10(14)15-16/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOCWZWTKLGNIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C(=CC=C2)Br)C(=N1)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrIN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.